7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a unique fusion of pyrrolo[2,3-d]pyrimidine and thieno[3,2-c]pyridine rings
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of anti-thrombotic drugs .
Mode of Action
It’s known that anti-thrombotic drugs typically work by inhibiting the formation of blood clots, which can be achieved by targeting various proteins involved in the coagulation cascade .
Biochemical Pathways
Given its potential use in anti-thrombotic drugs, it may be involved in the coagulation cascade, a series of reactions that ultimately lead to the formation of a clot .
Result of Action
If it is indeed used as an anti-thrombotic agent, its action would result in the prevention of blood clot formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
Uniqueness
What sets 7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine apart from similar compounds is its unique structural fusion of pyrrolo[2,3-d]pyrimidine and thieno[3,2-c]pyridine rings. This fusion imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and advanced materials .
Properties
IUPAC Name |
5-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-17-5-2-11-13(17)15-9-16-14(11)18-6-3-12-10(8-18)4-7-19-12/h2,4-5,7,9H,3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIONZOMOPRSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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